Xenocoumacin 2 is a small antibiotic compound produced by the bacterium Xenorhabdus nematophila, specifically identified in the strain Xenorhabdus khoisanae SB10. This compound has garnered attention due to its antimicrobial properties and potential applications in medical and agricultural fields. The production of xenocoumacin 2 is linked to specific gene clusters within the producing bacteria, highlighting its significance in microbial ecology and biochemistry.
Xenocoumacin 2 is classified as a secondary metabolite, specifically an antibiotic. It is produced by various strains of Xenorhabdus, which are symbiotic bacteria associated with nematodes. The primary strain known for producing this compound is Xenorhabdus nematophila, with Xenorhabdus khoisanae also showing capability for xenocoumacin production. The compound's synthesis involves a complex interplay of non-ribosomal peptide synthetases and polyketide synthases, which are encoded by specific gene clusters identified in the bacterial genomes .
The synthesis of xenocoumacin 2 has been studied using various methods, primarily focusing on the biosynthetic pathways within its producing organisms. The gene cluster responsible for its synthesis includes multiple genes that encode enzymes necessary for the assembly of the compound. Notably, the production process has been detailed through high-performance liquid chromatography coupled with mass spectrometry, allowing for precise identification and characterization of the compound.
Key synthetic steps include:
The molecular structure of xenocoumacin 2 has been elucidated through spectrometric techniques. It features a characteristic benzopyran-1-one core structure, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 407.2182 g/mol.
Xenocoumacin 2 exhibits several chemical reactions relevant to its biological activity:
These reactions highlight its potential as a therapeutic agent against infections and inflammatory conditions.
The mechanism through which xenocoumacin 2 exerts its effects involves several pathways:
Xenocoumacin 2 possesses distinct physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and potential applications.
Xenocoumacin 2 has several promising applications:
Xenocoumacin 2 (Xcn2) was first isolated from Xenorhabdus nematophila, a Gram-negative bacterium belonging to the family Morganellaceae [1] [7]. This compound was initially characterized during screening of antimicrobial metabolites produced by nematode-symbiotic bacteria. McInerney et al. (1991) identified two structurally related variants (Xcn1 and Xcn2) from Xenorhabdus sp. strain Q1 (ATCC 39497), with Xcn2 exhibiting reduced bioactivity compared to Xcn1 [1] [7]. Subsequent genomic analyses revealed that Xenocoumacin biosynthesis is widespread among Xenorhabdus species, including X. bovienii, X. khoisanae, and X. nematophila strains YL001 and CB6 [5] [7] [8]. The 34-kb biosynthetic gene cluster (xcnA–xcnN) responsible for xenocoumacin production encodes hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes [3] [9].
Table 1: Taxonomic Distribution of Xenocoumacin 2 in Xenorhabdus spp.
Bacterial Species | Strain | Identification Method | Reference |
---|---|---|---|
Xenorhabdus nematophila | YL001 | NMR, UPLC-HRESIMS | [7] |
Xenorhabdus khoisanae | SB10 | UPLC-MS/MS, genomic analysis | [5] [8] |
Xenorhabdus bovienii | SS-2004 | Gene cluster homology | [9] |
Xenocoumacin 2 (C₂₁H₃₀N₂O₆; PubChem CID: 129089) belongs to the dihydroisocoumarin family of natural products, characterized by a benzopyran-1-one (isocoumarin) core fused to a pyrrolidine ring [1] [9]. Its structure comprises:
The key structural distinction between Xcn1 and Xcn2 lies in the lactam ring formation in Xcn2, resulting from intramolecular cyclization between the C-3 carboxyl group and the N-2" amine of the arginine residue [3] [9]. This cyclization is catalyzed by the enzymes XcnM (a saccharopine dehydrogenase homolog) and XcnN (a fatty acid desaturase homolog), which convert the highly bioactive but autotoxic Xcn1 into the less bioactive Xcn2 as a detoxification mechanism [3] [9]. Spectroscopic characterization shows Xcn2 has a molecular mass of 406.2104 Da (C₂₁H₃₀N₂O₆) and exhibits UV-Vis absorption maxima at 314 nm, with a distinct yellow coloration in purified form [5] [8].
Table 2: Structural Properties of Xenocoumacin 2
Property | Value | Characterization Method |
---|---|---|
Molecular formula | C₂₁H₃₀N₂O₆ | HRESIMS, NMR |
Molecular weight | 406.2104 Da | HRESIMS |
PubChem CID | 129089 | Database registry |
UV-Vis λmax | 314 nm | Spectrophotometry |
Core structure | Dihydroisocoumarin-pyrrolidine | X-ray crystallography, NMR |
Xenocoumacin 2 functions as a critical ecological mediator in the tripartite mutualism between Xenorhabdus bacteria, entomopathogenic nematodes (e.g., Steinernema spp.), and insect hosts:
Nematode Vectoring & Release:Steinernema nematodes carry Xenorhabdus spp. in their intestinal vesicles. Upon infecting insect larvae (e.g., Manduca sexta), nematodes penetrate the hemocoel and regurgitate bacteria, releasing Xcn2 into the insect circulatory system [5] [10].
Microbial Antagonism:Xcn2 contributes to creating a semi-exclusive nutrient niche by inhibiting competing microorganisms. Though less potent than Xcn1, Xcn2 retains antibacterial activity against Gram-positive bacteria (e.g., Bacillus subtilis) and suppresses fungi like Candida albicans [5] [8] [10]. In X. khoisanae SB10, Xcn2 co-occurs with PAX lipopeptides, exhibiting synergistic antimicrobial effects against insect gut microbiota such as Staphylococcus saprophyticus [8] [10].
Nematode Mutualism Enhancement:Studies using ngrA mutants (defective in NRPS/PKS activation) demonstrate that xenocoumacins are essential for optimal nematode reproduction in insect cadavers. Insects co-injected with X. nematophila ngrA mutants and nematodes showed 60-70% reduced nematode progeny compared to wild-type bacteria, confirming ngrA-derived metabolites like Xcn2 support nematode development [10].
Detoxification Role:The conversion of Xcn1 to Xcn2 serves as a self-resistance mechanism. Strains lacking xcnMN exhibit 20-fold reduced viability due to Xcn1 accumulation, explaining the conservation of this detoxification pathway across Xenorhabdus spp. [3] [9].
Table 3: Ecological Functions of Xenocoumacin 2 in Nematode Symbiosis
Ecological Role | Mechanism | Experimental Evidence |
---|---|---|
Competitive inhibition | Suppression of insect gut microbiota | Reduced growth of S. saprophyticus in hemolymph co-cultures [10] |
Nematode reproduction support | Enhancement of progeny development in insect cadavers | ngrA mutants reduce nematode yield by >60% [10] |
Bacterial self-protection | Detoxification of bactericidal Xcn1 | ΔxcnMN mutants show 20-fold reduced viability [3] |
Synergistic activity | Potentiation with PAX lipopeptides | Enhanced B. subtilis inhibition by Xcn2+PAX1' mixtures [8] |
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